Stenophyllolide
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Overview
Description
Stenophyllolide is a natural product that is isolated from the roots of the plant, Cacalia delphiniifolia. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Due to these properties, there has been a growing interest in studying this compound, particularly its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemical Structure and Composition
Stenophyllolide, a compound derived from Centaurea aspera var. stenophylla, has been characterized as 9β,15-dihydroxygermacra-1(10),4,11-trien-6α,12-olide. This molecular structure was elucidated using X-ray analysis, revealing its complex stereochemistry (Amigó et al., 1984). Additionally, this compound, along with other compounds like flavones and sesquiterpene lactones, was isolated and identified from Centaurea aspera var. stenophylla (Picher et al., 1984).
Potential Therapeutic Applications
In a study exploring the medicinal uses of Annona stenophylla, it was found that an aqueous extract of this plant, which contains this compound, stimulated glucose uptake in muscle cells. This suggests potential applications in managing diabetes, as the extract increased glucose uptake and influenced GLUT 4 mRNA and translocation, possibly acting via the PI-3-K pathway (Taderera et al., 2019).
Research on Related Compounds
While direct studies on this compound are limited, research on related compounds provides insights into potential areas of application. For instance, cardiac steroids, which share some structural similarities with this compound, have been studied for their selective cytotoxicity in malignant cells, indicating potential for cancer therapy (Daniel et al., 2003). Furthermore, the therapeutic use of bufadienolides, another related group of compounds, suggests possible applications in cancer treatment, as they demonstrate mechanisms like induction of apoptosis and inhibition of angiogenesis (Deng et al., 2020).
properties
CAS RN |
11054-57-2 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)6-14-12(7-13(9)17)10(2)15(18)19-14/h4,6,12-14,16-17H,2-3,5,7-8H2,1H3/b9-4+,11-6-/t12-,13-,14+/m0/s1 |
InChI Key |
QKQGXZIVYKJKBQ-RASOWBLLSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C[C@@H]1O)C(=C)C(=O)O2)/CO |
SMILES |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
Canonical SMILES |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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